molecular formula C16H15FO2S B1309092 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 477334-44-4

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B1309092
CAS No.: 477334-44-4
M. Wt: 290.4 g/mol
InChI Key: WNLVFMRPOMKBPE-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is an organic compound with the molecular formula C16H15FO2S It is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-fluorothiophenol with 4-methoxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can participate in various binding interactions, while the sulfanyl group may engage in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone
  • 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
  • 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone

Uniqueness

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications, setting it apart from similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLVFMRPOMKBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200917
Record name 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-44-4
Record name 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477334-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-FLUOROPHENYL)THIO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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